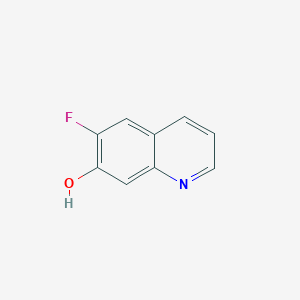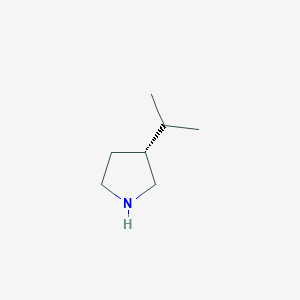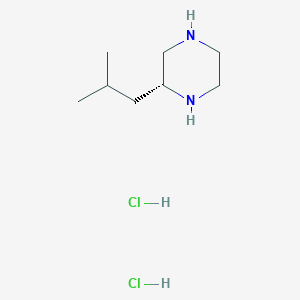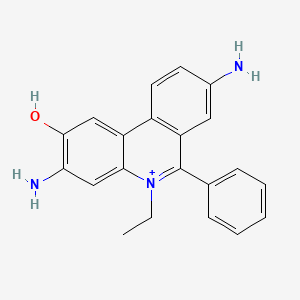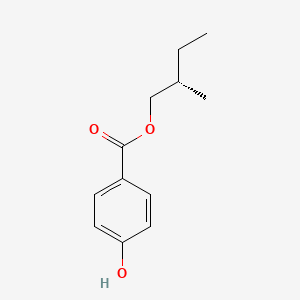
Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. For 4-Hydroxybenzoic acid, the molecular formula is C7H6O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For 4-Hydroxybenzoic acid, the molecular weight is 138.1207 . It is soluble in water, and the solubility at 25°C is 3.44 g/L .Safety and Hazards
Propiedades
Número CAS |
85394-10-1 |
|---|---|
Nombre del producto |
Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester |
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
[(2S)-2-methylbutyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-9(2)8-15-12(14)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
YCVMFKRVGOAHAA-VIFPVBQESA-N |
SMILES isomérico |
CC[C@H](C)COC(=O)C1=CC=C(C=C1)O |
SMILES |
CCC(C)COC(=O)C1=CC=C(C=C1)O |
SMILES canónico |
CCC(C)COC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


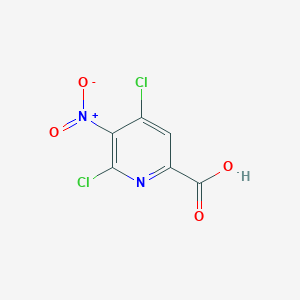
![8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3194513.png)
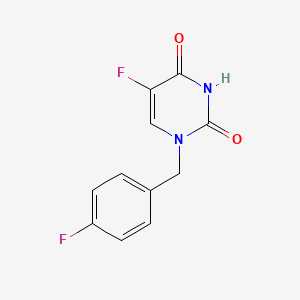
![8-Bromo-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B3194521.png)
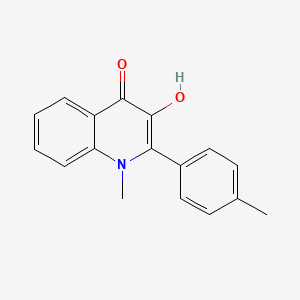
![5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B3194534.png)
